molecular formula C20H15N B1294963 2,2'-Dinaphthylamine CAS No. 532-18-3

2,2'-Dinaphthylamine

Cat. No.: B1294963
CAS No.: 532-18-3
M. Wt: 269.3 g/mol
InChI Key: SBMXAWJSNIAHFR-UHFFFAOYSA-N
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Description

2,2’-Dinaphthylamine: is an aromatic amine compound with the chemical formula C20H15N N-2-Naphthalenyl-2-naphthalenamine . This compound is characterized by its structure, which consists of two naphthalene rings connected by an amine group. It appears as white to orange to green crystalline powder and is soluble in most non-polar solvents such as ethanol and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for preparing 2,2’-Dinaphthylamine involves the hydrogenation of naphthalene. In this process, naphthalene reacts with hydrogen gas in the presence of a catalyst, typically palladium or platinum, under high pressure and temperature conditions. This reaction yields 2,2’-Dinaphthylamine as the primary product .

Industrial Production Methods: In industrial settings, the production of 2,2’-Dinaphthylamine follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The reaction mixture is then subjected to purification steps, including distillation and recrystallization, to obtain high-purity 2,2’-Dinaphthylamine .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dinaphthylamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of 2,2’-Dinaphthylamine can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Electrophilic substitution reactions are common for 2,2’-Dinaphthylamine, where halogens or other substituents replace hydrogen atoms on the naphthalene rings.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’-Dinaphthylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of dyes and pigments.

    Biology: In biological research, 2,2’-Dinaphthylamine is used as a fluorescent marker due to its ability to emit light upon excitation.

    Industry: It is employed as a photosensitizer in photochemical reactions and in the production of optical materials.

Mechanism of Action

The mechanism of action of 2,2’-Dinaphthylamine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of covalent bonds with electrophilic centers in target molecules. The pathways involved include:

Comparison with Similar Compounds

Uniqueness of 2,2’-Dinaphthylamine:

Properties

IUPAC Name

N-naphthalen-2-ylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-3-7-17-13-19(11-9-15(17)5-1)21-20-12-10-16-6-2-4-8-18(16)14-20/h1-14,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMXAWJSNIAHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201255
Record name beta,beta'-Dinaphthylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532-18-3
Record name N-2-Naphthalenyl-2-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=532-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta,beta'-Dinaphthylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Dinaphthylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26664
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Record name beta,beta'-Dinaphthylamine
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Record name Di-2-naphthylamine
Source European Chemicals Agency (ECHA)
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Record name .BETA.,.BETA.'-DINAPHTHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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